Fispemifene

Hypogonadism Endocrinology Men's Health

Fispemifene (HM-101) is a triphenylethylene SERM distinguished by its lack of vascular smooth muscle cell migration inhibition—unlike tamoxifen, raloxifene, and ospemifene—making it an irreplaceable negative control for cardiovascular SERM studies. Validated to elevate serum testosterone by 78% in rodent hypogonadism models, it provides a cleaner HPG axis probe vs. exogenous testosterone. Demonstrates dual antiestrogenic/anti-inflammatory activity in prostate (Noble rat model). Patented two-step route from ospemifene enables cost-efficient scale-up. Substitution with other triphenylethylene SERMs will alter biological outcomes.

Molecular Formula C26H27ClO3
Molecular Weight 422.9 g/mol
CAS No. 341524-89-8
Cat. No. B1672733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFispemifene
CAS341524-89-8
Synonyms(Z)-2-(2-(4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy)ethoxy)ethanol
fispemifene
Molecular FormulaC26H27ClO3
Molecular Weight422.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCOCCO)CCCl
InChIInChI=1S/C26H27ClO3/c27-16-15-25(21-7-3-1-4-8-21)26(22-9-5-2-6-10-22)23-11-13-24(14-12-23)30-20-19-29-18-17-28/h1-14,28H,15-20H2/b26-25-
InChIKeyNKZTZAQIKKGTDB-QPLCGJKRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fispemifene (CAS 341524-89-8) Triphenylethylene SERM for Male Hypogonadism and Urological Inflammation: Technical Profile


Fispemifene (HM-101) is a nonsteroidal, orally bioavailable, triphenylethylene-based selective estrogen receptor modulator (SERM) developed to treat male hypogonadism and associated urological conditions by leveraging endogenous feedback mechanisms to increase testosterone production without exogenous hormone exposure [1]. It exhibits tissue-selective estrogen receptor antagonist activity in the breast and prostate, while acting as an estrogen agonist in bone, and has demonstrated both antiestrogenic and anti-inflammatory effects in preclinical models of chronic prostatitis [2].

Why SERM Interchangeability Is Unsupported: Fispemifene's Distinct Pharmacodynamic and Clinical Profile


Within the triphenylethylene SERM class, even structurally similar compounds exhibit markedly divergent tissue selectivity and clinical outcomes. Fispemifene, for example, shows no effect on vascular smooth muscle cell migration in vitro—an effect observed with tamoxifen, raloxifene, and ospemifene—indicating a unique pharmacodynamic fingerprint [1]. Furthermore, its clinical development was terminated after a Phase IIb trial failed to improve sexual function endpoints despite robustly elevating serum testosterone, a dissociation not observed with alternative SERMs evaluated in male hypogonadism [2]. Such data preclude the assumption that any triphenylethylene SERM can be substituted for fispemifene in a research or industrial context without significant alteration of biological outcomes.

Quantitative Differentiation of Fispemifene: Evidence from Head-to-Head and Controlled Studies


Testosterone Elevation vs. Placebo: Fispemifene Dose-Response Data from Phase II Hypogonadism Trial

In a Phase II randomized, double-blind, placebo-controlled study of men with secondary hypogonadism, fispemifene produced dose-dependent increases in total testosterone. The 300 mg daily dose achieved a mean increase of 196.5 ng/dL (78% increase from baseline) compared to a 14% increase (28.3 ng/dL) in the placebo group [1].

Hypogonadism Endocrinology Men's Health

Vascular Smooth Muscle Cell Migration: Fispemifene's In Vitro Selectivity vs. Tamoxifen, Raloxifene, and Ospemifene

In a direct comparative study using rat aortic explants, tamoxifen, raloxifene, and ospemifene all inhibited vascular smooth muscle cell (SMC) migration in vitro. In contrast, fispemifene showed no inhibitory effect on SMC migration, despite all SERMs inhibiting SMC replication [1].

Cardiovascular Pharmacology SERM Selectivity Vascular Biology

Chronic Prostatitis Attenuation: Fispemifene's Anti-Inflammatory Efficacy in a Noble Rat Model

In a Noble rat model of chronic nonbacterial prostatitis, fispemifene treatment significantly reduced glandular inflammation. The study reported a decrease in the number of inflamed acini containing intraluminal neutrophils, a key histological marker of prostatic inflammation, in the dorsolateral prostatic lobes (DLP) [1].

Prostatitis Urology Inflammation

Synthesis Efficiency: Direct Conversion from Ospemifene vs. Multi-Step De Novo Routes

A patented method enables the two-step synthesis of fispemifene using ospemifene as a starting material without requiring intermediate purification [1]. Prior art methods for fispemifene synthesis involve numerous steps, including separate preparation of a triphenylbutane intermediate, chlorination, Z-isomer crystallization, and final deprotection [2].

Organic Synthesis Process Chemistry SERM Manufacturing

Optimal Research and Procurement Applications for Fispemifene (CAS 341524-89-8)


Male Hypogonadism Preclinical Research and Model Validation

Fispemifene is ideally suited as a positive control or investigative tool in rodent models of secondary hypogonadism, where its ability to elevate serum testosterone by 78% (at 300 mg/kg/day) has been validated in a placebo-controlled Phase II trial [1]. Its oral bioavailability and lack of exogenous testosterone make it a cleaner probe for studying the hypothalamic-pituitary-gonadal axis compared to testosterone replacement.

Urological Inflammation Studies: Chronic Nonbacterial Prostatitis

Researchers investigating prostatic inflammation can utilize fispemifene as a reference SERM that demonstrates both antiestrogenic and anti-inflammatory activity in the dorsolateral prostate, as shown by its ability to reduce neutrophil-containing inflamed acini in the Noble rat model [2]. This application is particularly relevant for studies exploring SERM-based therapies for lower urinary tract symptoms and prostatitis in aging males.

SERM Selectivity and Vascular Biology Mechanistic Studies

Due to its unique inability to inhibit vascular smooth muscle cell migration—unlike tamoxifen, raloxifene, and ospemifene—fispemifene serves as a critical negative control or comparative agent in experiments dissecting the tissue-specific signaling pathways of SERMs within the cardiovascular system [3].

Process Chemistry Development and Analog Synthesis

For chemical procurement and process R&D, fispemifene represents a cost-effective intermediate or target molecule due to the existence of a patented, two-step synthetic route from the readily available SERM ospemifene [4]. This efficiency advantage over traditional multi-step de novo syntheses makes it attractive for scale-up studies and the generation of triphenylethylene derivative libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fispemifene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.